1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-carboxyethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)2-4-9-3-1-5(8-9)7(12)13/h1,3H,2,4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCSYLRPOGDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with carboxyethylating agents. One common method includes the alkylation of pyrazole with ethyl bromoacetate, followed by hydrolysis to introduce the carboxylic acid groups. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while reduction could produce 1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Medicine: Research into its potential therapeutic effects includes exploring its role as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-3-carboxylic Acid Derivatives
Substituent Diversity and Structural Modifications
The table below highlights key analogs and their substituents, emphasizing how structural variations influence physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F in ): Increase acidity of the carboxylic acid moiety, enhancing metal-binding capacity .
- Bulky Substituents (e.g., 2,6-dimethoxyphenyl in ): Improve solubility but may sterically hinder coordination.
- Dual Carboxylic Acids (as in the target compound): Likely exhibit stronger chelation to metal ions compared to mono-acid analogs, useful in MOFs .
Physicochemical Properties
- Molecular Weight : Estimated at ~224.18 g/mol (based on C₈H₈N₂O₄).
- Spectroscopic Data :
Biological Activity
1-(2-Carboxyethyl)-1H-pyrazole-3-carboxylic acid (CE-PCA) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, potential therapeutic applications, and mechanisms of action.
CE-PCA is a pyrazole derivative characterized by the presence of carboxyl groups that contribute to its biological activity. The molecular structure can be represented as follows:
1. Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of CE-PCA and related pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies report IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating potent anti-inflammatory effects .
Table 1: Inhibitory Activity of Pyrazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| CE-PCA | N/A | 0.03 | N/A |
| Compound A | 0.05 | 0.02 | 2.5 |
| Compound B | 0.10 | 0.04 | 2.5 |
2. Antimicrobial Activity
CE-PCA and its derivatives have also been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that certain pyrazole derivatives exhibit significant activity against strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances their efficacy .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| CE-PCA | E. coli | 32 μg/mL |
| Compound C | S. aureus | 16 μg/mL |
| Compound D | Pseudomonas aeruginosa | 64 μg/mL |
3. Anticancer Potential
Emerging research suggests that CE-PCA may have anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cell lines. Studies indicate that pyrazole derivatives can inhibit tumor growth by modulating cell signaling pathways associated with cancer progression .
The biological activities of CE-PCA can be attributed to several mechanisms:
- COX Inhibition : By selectively inhibiting COX-2, CE-PCA reduces the production of pro-inflammatory prostaglandins.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Apoptosis Induction : CE-PCA may activate caspases and other apoptosis-related proteins in cancer cells.
Case Studies
- Anti-inflammatory Study : A recent study evaluated the effects of CE-PCA on carrageenan-induced paw edema in rats, demonstrating a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like diclofenac .
- Antimicrobial Efficacy : In vitro tests against multidrug-resistant strains of bacteria revealed that CE-PCA exhibited comparable or superior antimicrobial activity compared to established antibiotics, suggesting its potential as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
